molecular formula C19H21N3 B3054303 1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole CAS No. 594827-31-3

1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole

Cat. No.: B3054303
CAS No.: 594827-31-3
M. Wt: 291.4 g/mol
InChI Key: MGBMPPPTIOOZPR-UHFFFAOYSA-N
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Description

1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole is a complex organic compound that features a unique combination of a pyridine ring, a piperidine ring, and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

The synthesis of 1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting with a pyridine derivative, the piperidine ring is formed through hydrogenation or other cyclization methods.

    Attachment of the Pyridine Moiety: The pyridine moiety is introduced via nucleophilic substitution or other suitable reactions.

    Construction of the Indole Ring: The indole ring is synthesized using Fischer indole synthesis or other methods, and then coupled with the piperidine-pyridine intermediate.

Industrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes into alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole or pyridine rings.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to attach various aromatic groups to the compound.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar compounds to 1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3/c1-2-7-19-16(5-1)8-14-22(19)18-9-12-21(13-10-18)15-17-6-3-4-11-20-17/h1-8,11,14,18H,9-10,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBMPPPTIOOZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CC3=CC=CC=C32)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628566
Record name 1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594827-31-3
Record name 1-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=594827-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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